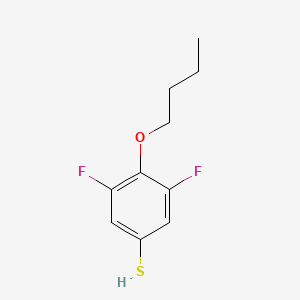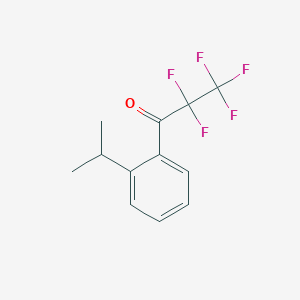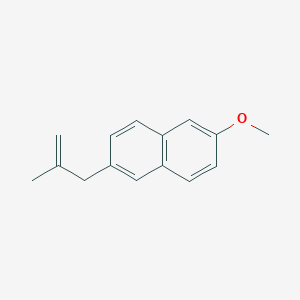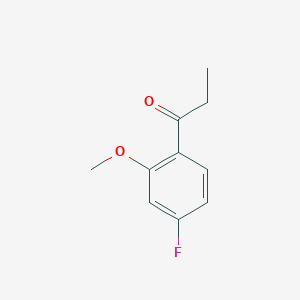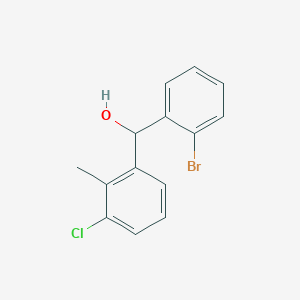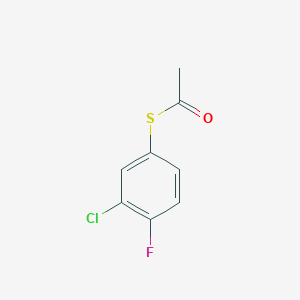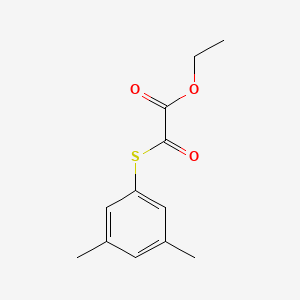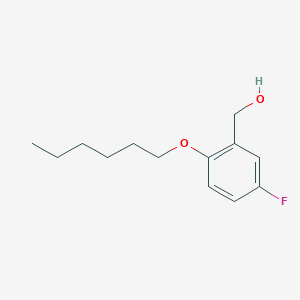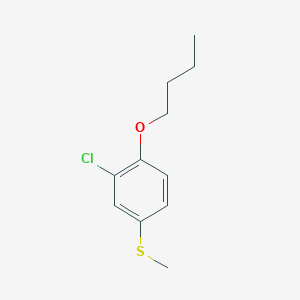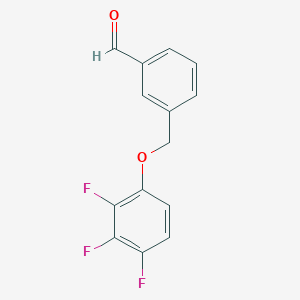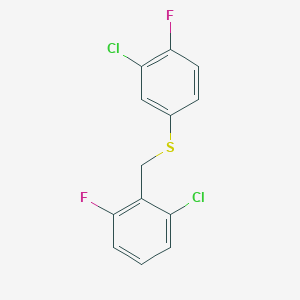
(3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane is an organic compound with the molecular formula C13H8Cl2F2S This compound is characterized by the presence of both chloro and fluoro substituents on its phenyl and benzyl rings, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane typically involves the reaction of 3-chloro-4-fluorophenyl thiol with 2-chloro-6-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to accelerate the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and corrosive reagents involved.
化学反应分析
Types of Reactions
(3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane is not fully understood. it is believed to interact with various molecular targets through its chloro and fluoro substituents, which can form strong interactions with proteins and other biomolecules. The sulfane group may also play a role in modulating the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
- (3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)ether
- (3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)amine
- (3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)ketone
Uniqueness
(3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane is unique due to the presence of both chloro and fluoro substituents on its phenyl and benzyl rings, as well as the sulfane group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
1-chloro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2S/c14-10-2-1-3-12(16)9(10)7-18-8-4-5-13(17)11(15)6-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAGUEWSLOBBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=CC(=C(C=C2)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
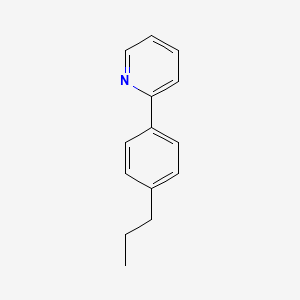
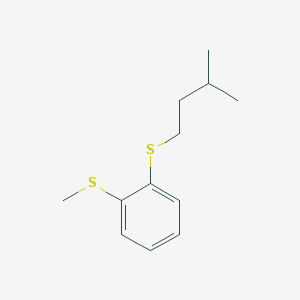
![4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol](/img/structure/B7994693.png)
